molecular formula C11H18O3 B14661912 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane CAS No. 49803-93-2

2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane

Cat. No.: B14661912
CAS No.: 49803-93-2
M. Wt: 198.26 g/mol
InChI Key: SDLXTPXOZWLGDA-CDJQDVQCSA-N
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Description

2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structural features, including the presence of two methyl groups at positions 2 and 4, and a methoxyallylidene group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating until reflux, cooling, filtering, and distilling under reduced pressure . The resulting product is then dissolved in an organic solvent, cooled, filtered, and reacted with hydrogen under the action of a catalyst to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The methoxyallylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyallylidene group provides additional functionality compared to simpler dioxolanes, making it valuable in various synthetic and research applications.

Properties

CAS No.

49803-93-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(5E)-5-[(E)-3-methoxyprop-2-enylidene]-2,2,4,4-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C11H18O3/c1-10(2)9(7-6-8-12-5)13-11(3,4)14-10/h6-8H,1-5H3/b8-6+,9-7+

InChI Key

SDLXTPXOZWLGDA-CDJQDVQCSA-N

Isomeric SMILES

CC1(/C(=C\C=C\OC)/OC(O1)(C)C)C

Canonical SMILES

CC1(C(=CC=COC)OC(O1)(C)C)C

Origin of Product

United States

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